molecular formula C31H25NO3 B13714043 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester

4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester

Cat. No.: B13714043
M. Wt: 459.5 g/mol
InChI Key: KCKHRODMFLFGEE-UHFFFAOYSA-N
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Description

4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is a complex organic compound with a unique structure that combines a fluorenyl group with a proline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 9-phenylfluorene with proline derivatives under specific conditions to form the desired ester. The reaction conditions often include the use of catalysts such as Ruthenium-based systems or alcohol dehydrogenase bioreduction systems .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can be employed to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester include other fluorenyl derivatives and proline esters. Examples include:

Uniqueness

What sets this compound apart is its unique combination of a fluorenyl group with a proline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C31H25NO3

Molecular Weight

459.5 g/mol

IUPAC Name

benzyl 5-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C31H25NO3/c33-29-20-19-28(30(34)35-21-22-11-3-1-4-12-22)32(29)31(23-13-5-2-6-14-23)26-17-9-7-15-24(26)25-16-8-10-18-27(25)31/h1-18,28H,19-21H2

InChI Key

KCKHRODMFLFGEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)OCC2=CC=CC=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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